molecular formula C14H10N4 B2445605 3-(1H-Benzimidazol-2-YL)-1H-indazole CAS No. 1097816-83-5

3-(1H-Benzimidazol-2-YL)-1H-indazole

Cat. No.: B2445605
CAS No.: 1097816-83-5
M. Wt: 234.262
InChI Key: JTKFRFMSUBOCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Benzimidazol-2-YL)-1H-indazole is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-YL)-1H-indazole typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-diaminobenzene with formic acid or formamide under acidic conditions to form benzimidazole, which is then further reacted with hydrazine derivatives to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-YL)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole or indazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

3-(1H-Benzimidazol-2-YL)-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby interfering with cell cycle progression. This inhibition can lead to the arrest of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler compound with similar biological activities but lacking the indazole moiety.

    1H-Indazole: Another related compound that shares the indazole ring but lacks the benzimidazole structure.

    Benzimidazole-2-thiol: Known for its antimicrobial and antioxidant properties.

Uniqueness

3-(1H-Benzimidazol-2-YL)-1H-indazole is unique due to the presence of both benzimidazole and indazole rings, which confer a combination of properties from both structures. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(1H-indazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFRFMSUBOCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2-diaminobenzene (108 mg), indazole-3-carboxylic acid (118 mg) and polyphosphoric acid (1 mL) was heated at 150-160° C. for 24 hours. The mixture was cooled, then diluted with ice water (10 mL) and then treated with ethyl acetate (10 mL). The aqueous layer was basified by addition of solid potassium carbonate. The layers were separated and the aqueous layer was extracted with ethyl acetate (10 mL). The combined organic phases were dried and then evaporated. The residue was subjected to chromatography on silica eluting with a mixture of heptane and ethyl acetate to give 3-(1H-benzoimidazol-2-yl)-1H-indazole (78 mg). LC-MS (METHOD A): RT=1.28 minutes; 235 (M+H)+.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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